Thermodynamic Stability: 2-Acetoxy-2-butene as the Thermodynamically Favored Isomer in Copper-Catalyzed Acetoxylation
In the copper-catalyzed acetoxylation of butadiene, 2-acetoxy-2-butene (the 1,4-isomer in this context) is the thermodynamically controlled product. The reaction proceeds with low kinetic regioselectivity, allowing for easy interconversion of linear and branched isomeric products under the reaction conditions [1]. This contrasts with the hydrocyanation reaction, which exhibits higher kinetic selectivity for the branched isomer. The thermodynamic preference for 2-acetoxy-2-butene ensures it is the major product at equilibrium when the system is not kinetically trapped.
| Evidence Dimension | Product distribution at thermodynamic equilibrium |
|---|---|
| Target Compound Data | 1,4-isomer (2-acetoxy-2-butene type) is the thermodynamically controlled major product |
| Comparator Or Baseline | Branched isomers are kinetically favored but interconvert to the linear 1,4-isomer |
| Quantified Difference | Regioselectivity is low; interconversion is facile under reaction conditions |
| Conditions | Copper bromide catalyst, acetic acid, butadiene |
Why This Matters
For processes aimed at maximizing yield of the thermodynamically stable product, 2-acetoxy-2-butene is the preferred outcome, and its procurement as a starting material bypasses low-selectivity synthetic steps.
- [1] Mamalis, I., Grandjean, J., Noels, A. F., Puentes, E., Waddan, D., Hubert, A. J., & Teyssie, P. (1986). Copper-catalyzed acetoxylation (hydroacetoxylation) of butadiene: A comparison with the hydrocyanation reaction. Journal of Molecular Catalysis, 37(2-3), 229-239. View Source
